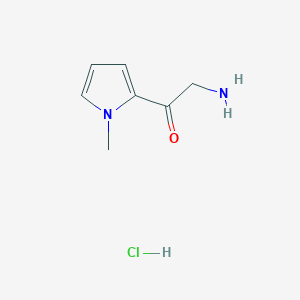
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride
説明
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride, also known as ACPD hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic compound that is commonly found in many natural and synthetic compounds. ACPD hydrochloride is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride is based on its ability to activate mGluRs. These receptors are G protein-coupled receptors that are coupled to intracellular signaling pathways. Activation of mGluRs by 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylyl cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in many physiological processes, including synaptic transmission, learning, and memory.
Biochemical and Physiological Effects:
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to modulate synaptic transmission by regulating the release of neurotransmitters such as glutamate and GABA. 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride has also been shown to modulate neuronal excitability by regulating the activity of ion channels. In addition, 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride has been shown to modulate gene expression by regulating the activity of transcription factors.
実験室実験の利点と制限
One of the advantages of using 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride in lab experiments is its potency and selectivity for mGluRs. This compound has been shown to activate mGluRs in a dose-dependent manner and has been used to study the function of these receptors in several neurological disorders. However, one of the limitations of using 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using this compound in cell culture experiments.
将来の方向性
There are several future directions for research on 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride. One area of research is the development of new compounds that are more potent and selective for mGluRs. Another area of research is the study of the role of mGluRs in other physiological processes, such as inflammation and immune response. Finally, the development of new therapeutic agents that target mGluRs is an area of research that has the potential to lead to new treatments for neurological disorders.
科学的研究の応用
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride is widely used in scientific research as a tool to study the function of mGluRs. These receptors are involved in many physiological processes, including synaptic transmission, learning, and memory. 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride hydrochloride has been shown to activate mGluRs and modulate their activity in a dose-dependent manner. This compound has been used to study the role of mGluRs in several neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
2-amino-1-(1-methylpyrrol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(9)7(10)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBMBDVTTCJINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697640 | |
| Record name | 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride | |
CAS RN |
668972-71-2 | |
| Record name | 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,4-Dihydro-2H-benzo[1,4]oxazin-8-YL)-methanol](/img/structure/B1504235.png)


![1-(3-Fluorophenyl)-5-[(piperidin-1-YL)methyl]-1H-benzimidazol-2-amine](/img/structure/B1504245.png)









